5(6)-Carboxyfluorescein diacetate succinimidyl ester
Overview
Description
5(6)-Carboxyfluorescein diacetate succinimidyl ester is a fluorescent dye widely used in biological and chemical research. This compound is particularly valuable for its ability to label cells and proteins, allowing researchers to track and analyze various biological processes. The compound is non-fluorescent until it is hydrolyzed by intracellular esterases, resulting in a fluorescent product that can be detected using fluorescence microscopy or flow cytometry .
Mechanism of Action
Target of Action
5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) is primarily used as a fluorescent dye for labeling cells . It targets the proteins within the cells, specifically the amine groups, and forms a stable covalent bond .
Mode of Action
CFSE is a lipophilic compound that can readily cross cell membranes . Once inside the cell, it is hydrolyzed by intracellular esterases to yield carboxyfluorescein . This molecule is highly fluorescent and is retained within the cell, allowing for the tracking of cellular proliferation . As the cells divide, the fluorescence intensity decreases proportionally, allowing for the quantification of cell divisions .
Biochemical Pathways
CFSE does not directly interact with any specific biochemical pathways. Instead, it serves as a marker for cell division. By binding to cellular proteins, it allows researchers to track the proliferation of cells . This can be particularly useful in studying immune responses, where the proliferation of specific cell types (such as B cells) is of interest .
Pharmacokinetics
It is known that cfse is soluble in dmso , which suggests that it may have good bioavailability due to the ability of DMSO to enhance the penetration of drugs. Once inside the cell, CFSE is rapidly converted to its fluorescent form and remains within the cell for the duration of the experiment .
Result of Action
The primary result of CFSE action is the labeling of cells with a fluorescent marker. This allows for the tracking of cell proliferation over time . In addition, because CFSE fluorescence decreases with each cell division, it can also provide information about the rate of cell division .
Action Environment
The action of CFSE can be influenced by several environmental factors. For example, the pH of the environment can affect the fluorescence intensity of CFSE . Additionally, the presence of esterases is required for the conversion of CFSE to its fluorescent form . Therefore, the cellular environment and health can significantly impact the efficacy of CFSE labeling .
Biochemical Analysis
Biochemical Properties
5(6)-Carboxyfluorescein diacetate succinimidyl ester is attached to free amine groups and intracellular proteins in the cytoplasm and nucleus of a cell . This attachment allows it to interact with various enzymes and proteins within the cell, influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a division tracking dye . It influences cell function by providing a means to monitor cell division, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into both the cytoplasm and nucleus of cells . It binds to intracellular amines, forming fluorescent conjugates that are well-retained within stained cells . Upon cell division, the fluorescence intensity of the dye halves, allowing the tracking of cell divisions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye is well-retained within stained cells, and its fluorescence intensity halves with each round of cell division . This allows for long-term tracking of cellular function in both in vitro and in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly defined in the literature. Its role in cell division suggests it may interact with enzymes or cofactors involved in cellular metabolism .
Transport and Distribution
This compound passively diffuses into cells . Once inside, it binds to intracellular amines, becoming well-retained within the cell . This allows it to be evenly distributed within the cell and across cell divisions .
Subcellular Localization
This compound incorporates into both the cytoplasm and nucleus of cells . This broad subcellular localization allows it to interact with various intracellular components and influence their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein diacetate succinimidyl ester typically involves the reaction of carboxyfluorescein with succinic anhydride to form the carboxyfluorescein succinimidyl ester. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using chromatography techniques and then crystallized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxyfluorescein diacetate succinimidyl ester primarily undergoes hydrolysis reactions. When introduced into a biological system, intracellular esterases hydrolyze the diacetate groups, converting the compound into a fluorescent carboxyfluorescein derivative .
Common Reagents and Conditions
Hydrolysis: Intracellular esterases in a biological environment.
Major Products
The major product formed from the hydrolysis of this compound is carboxyfluorescein, which exhibits strong fluorescence and is used for various analytical applications .
Scientific Research Applications
5(6)-Carboxyfluorescein diacetate succinimidyl ester has a wide range of applications in scientific research:
Cell Labeling: Used to label live cells for tracking and analysis in flow cytometry and fluorescence microscopy.
Protein Labeling: Conjugated to proteins to study protein interactions and localization within cells.
Intracellular pH Measurement: Utilized as a pH indicator to measure intracellular pH levels in living cells.
Drug Delivery Studies: Employed to track the delivery and distribution of drugs within biological systems.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorofluorescein diacetate: Another fluorescent dye used for similar applications but with different excitation and emission properties.
Fluorescein diacetate: A simpler form of the compound without the carboxy and succinimidyl ester groups, used for general cell viability assays.
Uniqueness
5(6)-Carboxyfluorescein diacetate succinimidyl ester is unique due to its ability to form stable, covalent bonds with proteins, allowing for long-term studies. Its strong fluorescence and compatibility with various biological systems make it a versatile tool in research .
Properties
CAS No. |
150347-59-4 |
---|---|
Molecular Formula |
C58H38N2O22 |
Molecular Weight |
1114.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 |
InChI Key |
LZFDYQHOQDFMOA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Appearance |
Assay:≥90%A crystalline solid |
Synonyms |
3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione; 5(6)-Carb |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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